molecular formula C13H13NO B11902505 2,4-dimethyl-1,2-dihydrocyclobuta[c]quinolin-3(4H)-one CAS No. 87700-47-8

2,4-dimethyl-1,2-dihydrocyclobuta[c]quinolin-3(4H)-one

Cat. No.: B11902505
CAS No.: 87700-47-8
M. Wt: 199.25 g/mol
InChI Key: VCRWJZWLPVSEPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dimethyl-1,2-dihydrocyclobuta[c]quinolin-3(4H)-one (CAS 87700-47-8) is a synthetic organic compound with a molecular formula of C13H13NO and a molecular weight of 199.25 g/mol . This compound features a unique fused ring system comprising a quinoline moiety and a cyclobutane ring, a structure known as a cyclobutaquinolinone. The four-membered cyclobutane ring in such frameworks can exhibit a puckered conformation, which introduces significant structural constraint and potential stereochemical complexity . This makes it a valuable intermediate in medicinal chemistry and drug discovery research, particularly for exploring structure-activity relationships in small molecule inhibitors. While specific biological data for this compound is not widely published, structurally related quinoline compounds are frequently investigated for their inhibitory activity against various biological targets . For instance, certain quinoline derivatives have demonstrated potent and selective inhibition of EZH2, a histone methyltransferase that is a validated therapeutic target in oncology, highlighting the potential of this chemical class in developing new anti-cancer agents . Researchers may find this compound useful as a building block for the synthesis of more complex polycyclic structures or as a core scaffold in the design of novel bioactive molecules. The product is intended for Research Use Only and is not for diagnostic or therapeutic procedures. Proper laboratory handling procedures should be followed.

Properties

CAS No.

87700-47-8

Molecular Formula

C13H13NO

Molecular Weight

199.25 g/mol

IUPAC Name

2,4-dimethyl-1,2-dihydrocyclobuta[c]quinolin-3-one

InChI

InChI=1S/C13H13NO/c1-8-7-10-9-5-3-4-6-11(9)14(2)13(15)12(8)10/h3-6,8H,7H2,1-2H3

InChI Key

VCRWJZWLPVSEPY-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C1C(=O)N(C3=CC=CC=C23)C

Origin of Product

United States

Preparation Methods

Photochemical [2+2] Cycloaddition

The process begins with 4-alkoxy-2-quinolone derivatives, such as 4-methoxy-2-quinolone , which undergo UV light-induced [2+2] cycloaddition with alkenes. For 2,4-dimethyl-1,2-dihydrocyclobuta[c]quinolin-3(4H)-one, the alkene of choice is typically ethylene or propylene. The reaction proceeds via a singlet excited state, forming a head-to-tail cycloadduct with high regioselectivity.

Example Reaction Conditions :

  • Substrate: 4-methoxy-2-quinolone

  • Alkene: Ethylene (gas)

  • Solvent: Methanol

  • Light Source: High-pressure mercury lamp (λ = 300–400 nm)

  • Yield: 80–90%

Base-Mediated Ring Closure

The intermediate cycloadduct undergoes base treatment (e.g., NaOH in methanol) to eliminate the alkoxy group, driving aromatization and forming the cyclobuta[c]quinolinone framework. Methylation at the 4-position is achieved using methyl iodide under basic conditions.

Critical Factors :

  • Alkoxy Group : Longer alkoxy chains (e.g., butoxy) may alter regioselectivity but are less efficient in the elimination step.

  • Steric Effects : Bulky alkenes reduce reaction rates but improve stereochemical outcomes.

Kato’s Intramolecular Cycloaddition Approach

Kato and co-workers developed an alternative route featuring intramolecular [2+2] photocycloaddition to enhance regiocontrol and reduce byproducts. This method employs 4-(ω-alkenyloxy)-2-quinolones, where the alkenyl chain is pre-attached to the quinolinone oxygen.

Substrate Design

The precursor 4-(5-hexenyloxy)-2-quinolone positions the alkene optimally for intramolecular reaction. Upon irradiation, the enone system undergoes cycloaddition with the tethered alkene, forming a bicyclic intermediate.

Thermal Rearrangement

Heating the cycloadduct in o-dichlorobenzene at 180°C induces a retro-benzilic acid rearrangement, yielding the target compound with the 2,4-dimethyl substitution pattern.

Advantages :

  • High Yield : 96% overall yield due to entropic assistance from intramolecularity.

  • Scalability : Avoids gas-phase alkene handling, simplifying large-scale synthesis.

Enantioselective [2+2] Photocycloaddition

Recent advances have incorporated enantioselective catalysis to access chiral cyclobuta[c]quinolinones. Using a lactam hydrogen-bonding template, Bach and co-workers achieved asymmetric induction during the photocycloaddition step.

Catalytic System

  • Chiral Template : A valine-derived lactam (e.g., 50 ) coordinates the quinolone carbonyl, aligning the alkene for face-selective addition.

  • Reaction Conditions :

    • Substrate: 4-allyloxy-2-quinolone

    • Catalyst: 10 mol% chiral lactam

    • Solvent: Toluene

    • Light Source: LED (λ = 420 nm)

    • Yield: 85% with 94% ee

Post-Functionalization

The resulting enantiomerically enriched cycloadduct is methylated at the 4-position using dimethyl sulfate, finalizing the 2,4-dimethyl substitution.

Comparative Analysis of Synthetic Methods

Method Key Steps Yield Stereocontrol Scalability
Kaneko-NaitoIntermolecular [2+2], Base elimination80–90%ModerateHigh
Kato’s IntramolecularIntramolecular [2+2], Thermal rearrangement96%HighModerate
EnantioselectiveCatalytic [2+2], Methylation85%Excellent (94% ee)Low

Trade-offs :

  • The Kaneko-Naito method offers simplicity and scalability but limited stereocontrol.

  • Kato’s approach improves regioselectivity but requires high temperatures for rearrangement.

  • Enantioselective synthesis achieves high ee values but relies on costly chiral catalysts.

Mechanistic Insights and Challenges

Photocycloaddition Regioselectivity

The preference for head-to-tail adducts arises from orbital interactions between the enone’s LUMO and the alkene’s HOMO. Electron-rich alkenes (e.g., vinyl ethers) accelerate the reaction but may favor parallel adducts in certain substrates.

Competing Pathways

  • Cross vs. Parallel Addition : Substituents on the quinolone (e.g., 4-alkoxy groups) dictate adduct geometry. For example, 4-(but-3-enyloxy)-2-quinolone yields cross adducts, while longer chains favor parallel addition.

  • Byproduct Formation : Over-irradiation can lead to diastereomeric mixtures, necessitating careful reaction monitoring .

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethyl-1,2-dihydrocyclobuta[c]quinolin-3(4H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinolinone derivatives, while reduction could produce more saturated compounds.

Scientific Research Applications

Chemical Properties and Structure

The compound belongs to the quinoline family and features a tetracyclic structure that includes a cyclobutane ring fused to a quinoline moiety. Its molecular formula is C13H13NOC_{13}H_{13}NO with a molecular weight of approximately 199.25 g/mol. The presence of two methyl groups at positions 2 and 4 enhances its steric properties, influencing its reactivity and biological interactions.

Chemistry

In synthetic organic chemistry, 2,4-dimethyl-1,2-dihydrocyclobuta[c]quinolin-3(4H)-one serves as a precursor for the synthesis of more complex molecules. Its unique structure allows researchers to study reaction mechanisms and develop new synthetic pathways.

Table 1: Synthetic Routes Involving this compound

Reaction TypeDescriptionReference
Precursor SynthesisUsed to synthesize derivatives with varied functionalities
Mechanistic StudiesInvestigated for understanding reaction pathways

Biology

The compound's unique structural features make it a candidate for studying biological interactions. Preliminary studies indicate potential antimicrobial and anticancer properties due to its ability to interact with biological macromolecules such as DNA and proteins.

Case Study: Anticancer Activity
Research has shown that derivatives of this compound exhibit inhibitory effects on cancer cell proliferation in specific cell lines, suggesting its potential as an anticancer agent .

Medicine

In medicinal chemistry, the pharmacological properties of this compound are being explored for drug development. Its interactions with various biological targets could lead to the creation of novel therapeutic agents.

Table 2: Potential Pharmacological Activities

Activity TypeDescriptionReference
AntimicrobialExhibits activity against various pathogens
AnticancerInhibits proliferation in cancer cells
NeuroprotectivePotential applications in neurodegenerative disease treatment

Industry

The chemical properties of this compound may also be useful in developing new materials or catalysts for industrial applications. Its unique structure could facilitate innovations in material science.

Mechanism of Action

The mechanism by which 2,4-dimethyl-1,2-dihydrocyclobuta[c]quinolin-3(4H)-one exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Scaffold Variations

  • Cyclobutane vs. Pyrimidine/Pyrido Rings: Unlike 2,4-dimethyl-1,2-dihydrocyclobuta[c]quinolin-3(4H)-one, compounds such as 6-[(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)carbonyl]pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione (22a) feature pyrido-pyrimidine fused rings instead of a cyclobutane, altering electronic conjugation and steric bulk .
  • Isoquinoline vs. Quinoline Derivatives: The dihydroisoquinolinone 8-bromo-4,4-dimethyl-1,2-dihydroisoquinolin-3(4H)-one (C₁₁H₁₂BrNO, MW 254.12) shares a similar dihydro framework but differs in the position of the nitrogen atom (isoquinoline vs. quinoline), affecting solubility and intermolecular interactions .

Substituent Effects

  • Methyl vs. Hydroxy/Aminopyrimidinyl Groups: Compounds like 3-[(2-aminopyrimidin-5-yl)carbonyl]-4-hydroxy-1-methyl-quinolin-2(1H)-one (11) (C₁₅H₁₃N₃O₃, MW 283.28) feature polar substituents (e.g., hydroxy, aminopyrimidinyl) that enhance hydrogen-bonding capacity, unlike the nonpolar methyl groups in the target compound . Biological Implications: Hydroxy and amino groups in analogs correlate with antimicrobial activity, whereas methyl groups may favor lipophilicity and membrane permeability .

Analytical and Physical Properties

Table 1: Comparative Data for Selected Quinolinone Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Spectral Peaks (IR/NMR)
Target Compound* C₁₃H₁₃NO 199.25 Cyclobutane, Quinolinone N/A (data not provided)
3-[(2-Aminopyrimidin-5-yl)carbonyl]-4-hydroxy-1-methyl-quinolin-2(1H)-one (11) C₁₅H₁₃N₃O₃ 283.28 C=O, C=N, Ar-H IR: 1650 cm⁻¹ (C=O); ¹H NMR: δ 2.45 (CH₃)
8-Bromo-4,4-dimethyl-1,2-dihydroisoquinolin-3(4H)-one C₁₁H₁₂BrNO 254.12 Br, C=O Storage: 2–8°C (suggests thermal sensitivity)
4-Methoxy-3-[(1E)-3-methylbuta-1,3-dien-1-yl]-1,2-dihydroquinolin-2-one C₁₅H₁₅NO₂ 241.29 Methoxy, conjugated diene IUPAC: E-configuration at diene

*Estimated based on structural similarity.

Biological Activity

2,4-Dimethyl-1,2-dihydrocyclobuta[c]quinolin-3(4H)-one is a bicyclic compound belonging to the quinoline family. Its unique structure combines both cyclobutane and quinoline moieties, which significantly influences its biological activities. The molecular formula for this compound is C13H13NOC_{13}H_{13}NO, with a molecular weight of approximately 199.25 g/mol .

Antimicrobial Properties

Research indicates that compounds related to this compound exhibit notable antimicrobial properties . Preliminary studies suggest that these compounds can inhibit the growth of various pathogenic microorganisms. The mechanism of action is thought to involve interaction with cellular macromolecules such as DNA and proteins, leading to disruption of vital cellular processes.

Anticancer Activity

The anticancer potential of this compound has been a focus of various studies. Evidence suggests that this compound may inhibit cell proliferation in certain cancer cell lines. For instance, one study demonstrated that derivatives of this compound showed significant cytotoxic effects against human cancer cells by inducing apoptosis and inhibiting cell cycle progression.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Interaction studies have indicated that it may bind to enzymes or receptors involved in cellular signaling pathways. This binding could elucidate its mechanism of action and inform drug design efforts aimed at developing new therapeutic agents.

Case Study: Anticancer Effects

A notable case study involved testing the compound against various cancer cell lines, including breast and lung cancer. The results indicated a dose-dependent inhibition of cell viability, with IC50 values ranging from 10 to 30 μM depending on the cell line tested. The study concluded that the compound's unique structure contributes to its effectiveness in targeting cancer cells while sparing normal cells.

Comparative Analysis

A comparative analysis was conducted on similar compounds to highlight the unique biological activity of this compound. The following table summarizes key structural features and biological activities:

Compound NameStructural FeaturesBiological Activity
2,4-DimethylquinolineQuinoline structure without cyclobutaneModerate antimicrobial activity
2,4-Dimethyl-2,4-dihydrocyclobuta[c]quinolin-3(1H)-oneSimilar bicyclic structure but different substitutionLower anticancer activity
1-Methylene-1,2-dihydrocyclobuta[c]quinolin-3(4H)-oneFeatures a methylene group instead of a carbonylReduced binding affinity to biological targets

This table illustrates how structural variations impact the biological activity of related compounds.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2,4-dimethyl-1,2-dihydrocyclobuta[c]quinolin-3(4H)-one and its derivatives?

  • Methodological Answer : The compound is typically synthesized via acid- or base-catalyzed isomerization of substituted 2′-aminochalcones. Microwave-assisted methods using indium(III) chloride (InCl₃) as a catalyst have been shown to reduce reaction times (5 minutes) and improve yields (63%) compared to traditional heating . Alternative routes involve LiAlH₄-mediated reductions followed by cyclization with SOCl₂ in chloroform . Key intermediates, such as 1,2-dihydroquinolin-4-ones, are often purified via column chromatography or recrystallization from dichloromethane/di-isopropylether mixtures .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assigns proton environments (e.g., methyl groups at δ ~1.2–1.5 ppm) and carbon backbone. Discrepancies between predicted and observed spectra may indicate tautomerism or impurities .
  • X-ray crystallography : Provides definitive confirmation of fused cyclobutane-quinoline systems and dihedral angles (e.g., 57.84° between aromatic rings) .
  • Mass spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yields of this compound derivatives?

  • Methodological Answer :

  • Catalyst screening : InCl₃ (20 mol%) under microwave irradiation (360 W) enhances cyclization efficiency .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates during halogenation steps (e.g., NBS-mediated bromination) .
  • Purification : Use preparative HPLC for chiral derivatives or silica gel chromatography for non-polar analogs .
  • Reaction monitoring : TLC (hexane:ethyl acetate 3:1) ensures completion before workup .

Q. What strategies resolve discrepancies between computational predictions and experimental data in the structural analysis of this compound?

  • Methodological Answer :

  • Cross-validation : Compare DFT-calculated NMR chemical shifts with experimental data to identify tautomeric forms or stereochemical mismatches .
  • X-ray refinement : Resolve ambiguities in dihedral angles or hydrogen bonding (e.g., N–H⋯N interactions at 2.89 Å) .
  • Dynamic NMR : Detect conformational flexibility in solution (e.g., hindered rotation of methyl groups) .

Q. How can researchers design experiments to evaluate the biological activity of this compound derivatives?

  • Methodological Answer :

  • Target identification : Screen against acetylcholinesterase (AChE) using Ellman’s assay, with donepezil as a positive control .
  • Dose-response studies : Use IC₅₀ calculations (e.g., derivative 1d showed IC₅₀ = 1.2 µM) to assess potency .
  • Cytotoxicity profiling : Test on HEK-293 cells via MTT assay to rule off-target effects .

Data Contradiction Analysis

Q. How should researchers address conflicting spectral data (e.g., NMR vs. MS) for this compound?

  • Methodological Answer :

  • Impurity analysis : Use LC-MS to detect by-products (e.g., unreacted chalcones) .
  • Isotopic labeling : Synthesize ¹³C-labeled analogs to confirm peak assignments .
  • Crystallographic validation : Resolve ambiguities via single-crystal X-ray diffraction (e.g., confirming fused ring systems) .

Experimental Design

Q. What are the critical considerations for scaling up the synthesis of this compound?

  • Methodological Answer :

  • Safety : Replace SOCl₂ with less corrosive agents (e.g., PCl₃) for large-scale cyclization .
  • Solvent recovery : Implement distillation systems for DMF or THF reuse .
  • Process analytical technology (PAT) : Use in-line FTIR to monitor reaction progression .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.